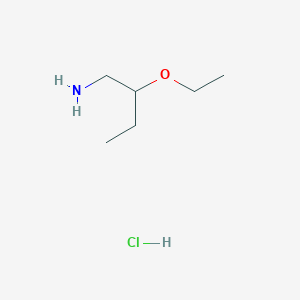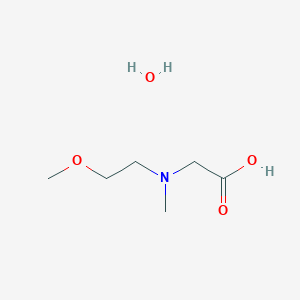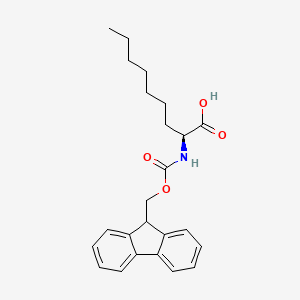
Biotin-PEG3-alcohol
Descripción general
Descripción
Biotin-PEG3-alcohol is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and a terminal primary hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells .
Mecanismo De Acción
Target of Action
Biotin-PEG3-alcohol is a PEG-based PROTAC linker . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The primary targets of this compound are therefore the proteins that the PROTAC is designed to degrade.
Mode of Action
The mode of action of this compound involves its interaction with its targets through the PROTAC. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process results in the reduction of the target protein levels in the cell.
Biochemical Pathways
Biotin, a component of this compound, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The degradation of the target proteins by the PROTAC could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound would depend on the specific PROTAC it is part of. The peg spacer arm in this compound is hydrophilic, which provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . This property could enhance the bioavailability of the PROTAC.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of the PROTAC could be affected by factors such as temperature and pH. Furthermore, the presence of other competing molecules could potentially affect the binding of the PROTAC to its targets. The hydrophilic property of the PEG spacer could enhance the solubility of the PROTAC in aqueous environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-alcohol typically involves the conjugation of biotin with a PEG spacer that terminates in a hydroxyl group. The process often includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.
PEGylation in Bulk: The activated biotin is reacted with PEG derivatives in large reactors under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG3-alcohol undergoes several types of chemical reactions, including:
Substitution Reactions: The hydroxyl group can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Produces various biotin-PEG derivatives depending on the electrophile used.
Oxidation: Produces biotin-PEG aldehydes or carboxylic acids.
Reduction: Produces biotin-PEG alkanes.
Aplicaciones Científicas De Investigación
Biotin-PEG3-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of targeted therapies for diseases such as cancer by enabling selective protein degradation.
Industry: Used in the production of diagnostic tools and assays that require biotinylation of proteins or other molecules
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG2-alcohol: Similar structure but with a shorter PEG spacer.
Biotin-PEG4-alcohol: Similar structure but with a longer PEG spacer.
Amine-PEG3-Biotin: Contains a terminal amine group instead of a hydroxyl group
Uniqueness
Biotin-PEG3-alcohol is unique due to its optimal PEG spacer length, which provides a balance between flexibility and solubility, making it highly effective in forming stable and functional PROTAC molecules. The terminal hydroxyl group also allows for further functionalization, enhancing its versatility in various applications .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)
![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/structure/B3095388.png)
![{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095393.png)
![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095405.png)

![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)

